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Compound of Interest

Compound Name: Ethyl 2-(3-fluorophenyl)acetate

Cat. No.: B1589029

An In-depth Technical Guide to Ethyl 2-(3-
fluorophenyl)acetate

This technical guide provides a comprehensive overview of Ethyl 2-(3-fluorophenyl)acetate, a
key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic
chemistry.[1] This document is intended for researchers, scientists, and drug development
professionals, offering detailed information on its molecular structure, physicochemical
properties, synthesis, and its role in the development of active pharmaceutical ingredients
(APIs), particularly those targeting neurological and psychiatric disorders.[1]

Molecular Structure and Formula

Ethyl 2-(3-fluorophenyl)acetate is an organic compound characterized by an ethyl ester
functional group attached to a phenylacetic acid backbone, with a fluorine atom substituted at
the meta-position of the phenyl ring.

Molecular Formula: C1oH11FO2[1][2][3]
Molecular Structure:
Synonyms:

 ethyl 3-fluorophenylacetate[2]
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e (3-Fluorophenyl)acetic acid ethyl ester[2]
e Benzeneacetic acid, 3-fluoro-, ethyl ester[2]

Physicochemical Properties

A summary of the key quantitative data for Ethyl 2-(3-fluorophenyl)acetate is presented in the
table below for easy reference and comparison.

Property Value Source(s)
CAS Number 587-47-3 [1][21[3]
Molecular Weight 182.19 g/mol [1112][3]
Appearance Liquid [2]

Boiling Point 126-129 °C (at 28 Torr) [3]

223.97 °C (at 760 mmHQ) [1]

Density (Predicted) 1.118 + 0.06 g/cm?3 [3]

Purity Typically 297% [2]

- Room temperature, sealed in a
Storage Conditions ) [3]
dry environment

Experimental Protocols
Synthesis via Fischer Esterification

A common and efficient method for the synthesis of Ethyl 2-(3-fluorophenyl)acetate is the
Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of a strong acid
catalyst. This reversible reaction is typically driven to completion by using an excess of the
alcohol and removing the water formed during the reaction.

Reaction:

(3-Fluorophenyl)acetic acid + Ethanol = Ethyl 2-(3-fluorophenyl)acetate + Water
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Materials:

¢ 3-Fluorophenylacetic acid

o Absolute Ethanol (used in excess, also as solvent)

o Concentrated Sulfuric Acid (catalyst)

e Sodium Bicarbonate (saturated aqueous solution)

¢ Brine (saturated aqueous sodium chloride solution)

e Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
o Dichloromethane or Diethyl Ether (for extraction)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar
equivalents).

o Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to
the stirred solution.

o Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4
hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up:
o After the reaction is complete, allow the mixture to cool to room temperature.
o Remove the excess ethanol under reduced pressure using a rotary evaporator.
o Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

o Transfer the organic solution to a separatory funnel and wash it sequentially with water, a
saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with
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brine.

e Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium
sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude Ethyl 2-(3-fluorophenyl)acetate.

 Purification: The crude product can be further purified by vacuum distillation to yield the final
product as a clear liquid.

Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis of Ethyl 2-(3-
fluorophenyl)acetate via Fischer Esterification.

st
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)

Drying of Organic Phase j—»( Solvent Evaporation j % Pure Ethyl 2-(3-fluorophenyl)acetate
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Caption: Synthesis workflow for Ethyl 2-(3-fluorophenyl)acetate.

Spectroscopic Characterization Data

While specific experimental spectra for Ethyl 2-(3-fluorophenyl)acetate were not found in the
conducted search, the expected spectral characteristics can be inferred from the functional
groups present in the molecule. Researchers should verify the identity and purity of the
synthesized compound using standard analytical techniques.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl
group (a triplet around 1.2 ppm for the -CHs and a quartet around 4.1 ppm for the -OCHz-), a
singlet for the benzylic protons (-CHz2-) around 3.6 ppm, and a complex multiplet pattern in
the aromatic region (around 6.9-7.4 ppm) due to the protons on the fluorophenyl ring.

e 13C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the
ester (around 170 ppm), the carbons of the aromatic ring (with C-F coupling), and the
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carbons of the ethyl group.

» IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for
the C=0 stretching of the ester group, typically in the range of 1735-1750 cm~1. Other
significant peaks will include C-O stretching vibrations and absorptions characteristic of the
aromatic ring.

e Mass Spectrometry: The mass spectrum should show the molecular ion peak (M*) at m/z =
182.19. Common fragmentation patterns for ethyl esters would include the loss of the ethoxy
group (-OCH2CHs) or the entire ester group.

Applications in Drug Discovery and Development

Ethyl 2-(3-fluorophenyl)acetate serves as a crucial intermediate in the synthesis of more
complex molecules with potential therapeutic applications.[1] The presence of the fluorophenyl
group is of particular interest in medicinal chemistry as fluorine substitution can significantly
modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

[1]

This compound is a precursor for the synthesis of various active pharmaceutical ingredients
(APIs), including those being investigated for neurological and psychiatric conditions such as
anxiety and depression.[1] The ester functionality provides a versatile handle for further
chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds
during the drug discovery process.[1] For instance, related N-(3-fluorophenyl) amides have
been explored as kinase inhibitors, highlighting a potential avenue for the derivatization of
Ethyl 2-(3-fluorophenyl)acetate.

The logical relationship for its role as a building block in drug discovery is depicted below.
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Caption: Role as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. Ethyl fluoroacetate(459-72-3) 13C NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. ["Ethyl 2-(3-fluorophenyl)acetate” molecular structure
and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589029#ethyl-2-3-fluorophenyl-acetate-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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